![molecular formula C21H22ClFN2O2 B5809692 1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide
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Overview
Description
Piperidine derivatives are significant in medicinal chemistry due to their broad range of biological activities. The compound belongs to this class, with specific substituents that suggest potential pharmacological or chemical utility.
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex organic reactions, including nucleophilic substitution, amidation, and ring formation. For instance, the synthesis of N-(piperidin-1-yl) derivatives typically involves nucleophilic displacement and is aimed at exploring biological targets like cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques like X-ray crystallography, which provides insights into their three-dimensional conformations, crucial for understanding their chemical reactivity and interaction with biological targets. For instance, the structure of specific piperidine analogs was determined to facilitate the understanding of their biological activity (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and electrophilic substitution, reflecting their versatile chemical properties. These reactions are pivotal in modifying the chemical structure to enhance biological activity or alter physical and chemical properties.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the compound's applicability in different solvents and conditions, impacting its use in chemical syntheses and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties, including reactivity towards acids and bases, stability under different conditions, and the presence of functional groups, define the compound's utility in chemical syntheses and its biological activity profile. For example, modifications at the piperidine nitrogen or the aromatic rings can significantly impact the compound's affinity for biological receptors and its pharmacokinetic properties (Sugimoto et al., 1990).
properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O2/c22-18-5-3-17(4-6-18)21(27)25-13-10-16(11-14-25)20(26)24-12-9-15-1-7-19(23)8-2-15/h1-8,16H,9-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGHIEIHZGTSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide |
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